N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide
Description
N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H8N2O3S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a phenyl ring, along with a methanesulfonamide group (-SO2NH2).
Properties
Molecular Formula |
C8H8N2O3S |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
N-(2-cyano-3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H8N2O3S/c1-14(12,13)10-7-3-2-4-8(11)6(7)5-9/h2-4,10-11H,1H3 |
InChI Key |
UJHROVHKFXEPJM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-cyano-3-hydroxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-cyano-3-ketophenylmethanesulfonamide.
Reduction: Formation of 2-amino-3-hydroxyphenylmethanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano and hydroxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyphenyl)methanesulfonamide
- N-(2-Nitrophenyl)methanesulfonamide
- N-(2-Chlorophenyl)methanesulfonamide
Uniqueness
N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide is unique due to the presence of both cyano and hydroxy groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
